Fortuneine
Overview
Preparation Methods
Fortuneine is primarily extracted from the twigs and leaves of Cephalotaxus fortunei . The extraction process involves isolating the weakly basic fraction of the plant material, followed by characterization using spectral and chemical methods . Industrial production methods for this compound are not extensively documented, but the extraction from natural sources remains the primary method.
Chemical Reactions Analysis
Fortuneine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Fortuneine has diverse applications in scientific research. It is a potent anti-inflammatory agent and has shown effectiveness in treating allergic rhinitis . Additionally, this compound has been studied for its potential in inhibiting the production of aminolevulinic acid and epiwilsonine, which are involved in heme synthesis . This inhibition may contribute to its anti-inflammatory effects. Furthermore, this compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of Fortuneine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes involved in the synthesis of heme, leading to a decrease in heme availability for hemoglobin synthesis . This inhibition is believed to contribute to its anti-inflammatory effects. Additionally, this compound’s interaction with other molecular targets and pathways is an area of ongoing research .
Comparison with Similar Compounds
Fortuneine is unique among homoerythrina alkaloids due to its specific chemical structure and biological activities . Similar compounds include other alkaloids isolated from Cephalotaxus fortunei, such as epiwilsonine and wilsonine . These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6-8,11-12,16H,4-5,9-10,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJGRFDMUVIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CCCC4=CC(=C(C=C34)OC)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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